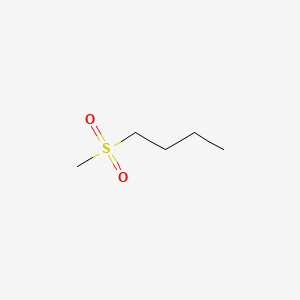
Butane, 1-(methylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane, 1-(methylsulfonyl)-, also known as butyl methyl sulfone or sulfone, butyl methyl, is an organic compound with the molecular formula C₅H₁₂O₂S and a molecular weight of 136.213 g/mol . This compound is characterized by the presence of a sulfone group attached to a butane chain, making it a member of the sulfone family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butane, 1-(methylsulfonyl)- typically involves the reaction of butane with methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of butane, 1-(methylsulfonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Butane, 1-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfone group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted butane derivatives.
Scientific Research Applications
Butane, 1-(methylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of butane, 1-(methylsulfonyl)- involves its interaction with molecular targets through its sulfone group. This group can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. The compound’s effects are mediated through its ability to modify the chemical environment and interact with specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Butane, 1-(methylsulfinyl)-: Similar structure but with a sulfinyl group instead of a sulfone group.
Butane, 1-(methylthio)-: Contains a methylthio group instead of a sulfone group.
Uniqueness
Butane, 1-(methylsulfonyl)- is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs. The presence of the sulfone group makes it more resistant to oxidation and provides different reactivity patterns in chemical reactions .
Properties
CAS No. |
7560-59-0 |
|---|---|
Molecular Formula |
C5H12O2S |
Molecular Weight |
136.21 g/mol |
IUPAC Name |
1-methylsulfonylbutane |
InChI |
InChI=1S/C5H12O2S/c1-3-4-5-8(2,6)7/h3-5H2,1-2H3 |
InChI Key |
QRXUXNUNFHPWLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















